molecular formula C₂₁H₂₃NO₂ B017229 Carboxyterbinafine CAS No. 99473-14-0

Carboxyterbinafine

Cat. No.: B017229
CAS No.: 99473-14-0
M. Wt: 321.4 g/mol
InChI Key: DSPCPJFHUUUMEV-XBXARRHUSA-N
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Description

(E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-ynoic acid is a complex organic compound with a unique structure that includes a naphthalene ring, an amino group, and a hept-5-en-3-ynoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-ynoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Naphthalene Derivative: The synthesis begins with the preparation of a naphthalene derivative through Friedel-Crafts alkylation.

    Amino Group Introduction: The naphthalene derivative is then reacted with methylamine to introduce the amino group.

    Hept-5-en-3-ynoic Acid Formation: The final step involves the coupling of the naphthalene derivative with a hept-5-en-3-ynoic acid precursor under specific reaction conditions, such as the use of a palladium catalyst and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-ynoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-ynoic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-ynoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-ynoic acid is unique due to its specific structure, which combines a naphthalene ring with an amino group and a hept-5-en-3-ynoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

Carboxyterbinafine is a significant metabolite of terbinafine, a widely used antifungal agent. This compound has garnered attention due to its biological activity, particularly in inhibiting fungal growth and its pharmacokinetics. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and efficacy against various pathogens.

This compound operates primarily through the inhibition of squalene monooxygenase , an enzyme critical in the ergosterol biosynthesis pathway in fungi. By inhibiting this enzyme, this compound disrupts the conversion of squalene to 2,3-oxidosqualene, leading to decreased ergosterol levels in fungal cell membranes. This results in the accumulation of squalene, which is toxic to fungi and compromises their cell wall integrity .

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. Studies indicate that:

  • Absorption : this compound is well-absorbed when administered orally, with a bioavailability that varies based on formulation and presence of food.
  • Distribution : It exhibits a large volume of distribution, indicating extensive tissue binding.
  • Metabolism : this compound is primarily metabolized in the liver, with several metabolites identified, including n-desmethylterbinafine and hydroxyterbinafine .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Bioavailability>70%
Volume of Distribution947.5 L
Protein Binding>99%
Half-Life8.1 - 10.76 hours

Efficacy Against Fungal Pathogens

This compound has demonstrated potent antifungal activity against a variety of dermatophytes and other fungi. Research indicates that it exhibits fungicidal properties at low concentrations:

  • Minimum Inhibitory Concentrations (MIC) : Studies have reported MIC values for this compound against common dermatophytes such as Trichophyton rubrum and Microsporum canis, showing effective inhibition at concentrations as low as 0.1 mg/L .

Table 2: Efficacy of this compound Against Fungal Pathogens

PathogenMIC (mg/L)
Trichophyton rubrum0.1
Microsporum canis0.07
Candida albicans0.5

Case Studies and Clinical Applications

Several clinical studies have highlighted the effectiveness of this compound in treating fungal infections:

  • Dermatophytosis Treatment : A clinical trial involving patients with dermatophytosis showed significant improvement in symptoms after treatment with terbinafine, with this compound being identified as a major active metabolite contributing to its efficacy.
  • Onychomycosis Management : In patients with onychomycosis, this compound has shown favorable outcomes compared to other antifungals, with a higher cure rate and lower recurrence .
  • Veterinary Applications : Research on greyhounds has indicated that this compound is effective in treating fungal infections in canines, demonstrating similar pharmacokinetic profiles as observed in humans .

Properties

IUPAC Name

(E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO2/c1-21(2,20(23)24)14-7-4-8-15-22(3)16-18-12-9-11-17-10-5-6-13-19(17)18/h4-6,8-13H,15-16H2,1-3H3,(H,23,24)/b8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPCPJFHUUUMEV-XBXARRHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC=CCN(C)CC1=CC=CC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C#C/C=C/CN(C)CC1=CC=CC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801139862
Record name (5E)-2,2-Dimethyl-7-[methyl(1-naphthalenylmethyl)amino]-5-hepten-3-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801139862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99473-14-0
Record name (5E)-2,2-Dimethyl-7-[methyl(1-naphthalenylmethyl)amino]-5-hepten-3-ynoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99473-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carboxybutylterbinafine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099473140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5E)-2,2-Dimethyl-7-[methyl(1-naphthalenylmethyl)amino]-5-hepten-3-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801139862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is carboxyterbinafine formed in the body?

A1: this compound is formed through the metabolism of terbinafine in the liver. Studies using human liver microsomes and recombinant human cytochrome P450 enzymes (CYPs) have shown that terbinafine is metabolized through several pathways, including N-demethylation, deamination, alkyl side chain oxidation, and dihydrodiol formation []. While the specific enzymes responsible for this compound formation haven't been definitively identified in these studies, it likely involves oxidation of the terminal methyl group on the alkyl side chain to a carboxylic acid.

Q2: Does this compound have any antifungal activity?

A2: While terbinafine is known for its antifungal activity, the research provided doesn't offer specific details on the antifungal activity of this compound. Further studies are needed to determine if this compound possesses any antifungal properties and to what extent.

Q3: What is the pharmacokinetic profile of this compound in humans?

A3: Research indicates that after oral administration of terbinafine to pediatric patients, this compound is one of the main metabolites found in plasma []. In this study, the time to reach steady-state plasma concentrations for this compound was at least 21 days, and no accumulation was observed between days 21 and 56. This suggests that this compound is relatively slowly eliminated from the body. More research is needed to fully elucidate the pharmacokinetic parameters of this compound, such as its half-life, volume of distribution, and clearance.

Q4: How is this compound detected and quantified in biological samples?

A4: Several analytical methods have been employed to detect and quantify this compound in biological samples. Studies utilize liquid chromatography coupled with mass spectrometry (LC-MS) techniques [, ]. This approach allows for sensitive and specific detection of this compound in complex biological matrices.

Q5: What are the environmental implications of this compound?

A5: Recent research has detected this compound in environmental water samples [], suggesting its potential presence as an environmental contaminant. Further research is necessary to assess the environmental fate, persistence, and potential ecological effects of this compound.

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